5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
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Overview
Description
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is an organic compound characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenyl ring bearing chloro and trifluoromethyl substituents
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces, which are common modes of interaction for aromatic compounds .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance metabolic stability and increase lipophilicity, which could potentially improve the bioavailability of the compound .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Metabolic Pathways
Organoboron compounds, which this compound could potentially be converted into, are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Phenyl Ring: The phenyl ring with chloro and trifluoromethyl substituents can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the phenyl ring with a halogenated furan derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Trifluoromethyl-phenyl)-furan-2-carboxylic acid (4-chloro-phenyl)-amide
- 2-(5-(2-Chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-malononitrile
Uniqueness
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O3/c13-6-1-2-7(8(5-6)12(14,15)16)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZVHXYSTXOGNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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